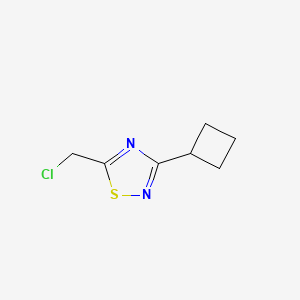

5-(Chloromethyl)-3-cyclobutyl-1,2,4-thiadiazole

説明

5-(Chloromethyl)-3-cyclobutyl-1,2,4-thiadiazole is a heterocyclic compound characterized by a 1,2,4-thiadiazole core substituted with a chloromethyl group (-CH₂Cl) at position 5 and a cyclobutyl group at position 3. Its molecular formula is C₆H₇ClN₂S, with a molecular weight of 174.65 g/mol (calculated) . This compound is of interest in medicinal chemistry and materials science due to the versatility of the thiadiazole scaffold, which is known for antibacterial, antifungal, and antitumor activities .

特性

分子式 |

C7H9ClN2S |

|---|---|

分子量 |

188.68 g/mol |

IUPAC名 |

5-(chloromethyl)-3-cyclobutyl-1,2,4-thiadiazole |

InChI |

InChI=1S/C7H9ClN2S/c8-4-6-9-7(10-11-6)5-2-1-3-5/h5H,1-4H2 |

InChIキー |

IAOPMLGOYOBXCW-UHFFFAOYSA-N |

正規SMILES |

C1CC(C1)C2=NSC(=N2)CCl |

製品の起源 |

United States |

準備方法

Synthesis Route via 5-Halo-1,2,4-thiadiazole Intermediates

The preparation of 5-(chloromethyl)-3-cyclobutyl-1,2,4-thiadiazole often starts from 5-halo-1,2,4-thiadiazole derivatives, which are then functionalized to introduce the chloromethyl group:

This route is supported by spectral data including ^13C-NMR and ^1H-NMR confirming the substitution pattern.

Cyclization of Thiosemicarbazide Precursors

An alternative approach involves the preparation of thiosemicarbazide derivatives bearing the cyclobutyl group, followed by cyclodehydration to form the thiadiazole ring:

This method is advantageous for its scalability and relatively straightforward reaction conditions.

Analytical Data Supporting Preparation

The purity and structural confirmation of 5-(chloromethyl)-3-cyclobutyl-1,2,4-thiadiazole are typically verified by:

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Halogenated thiadiazole intermediate route | 5-halo-1,2,4-thiadiazole, thiourea, cyclobutyl reagents | THF/water, heating, nucleophilic substitution | Moderate temperature (65 °C), mild conditions | Direct access to chloromethyl substitution, well-characterized intermediates | Moderate yields, requires halogenated intermediates |

| Thiosemicarbazide cyclization | Cyclobutyl carboxylic acid, methyl thiosemicarbazide | Polyphosphoric acid, sulfuric acid, methane sulfonic acid | Acidic cyclodehydration, elevated temperature | High yield, scalable, straightforward | Requires strong acids, possible side reactions |

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the chloromethyl group, converting it to a methyl group or further to a hydroxymethyl group.

Substitution: The chloromethyl group is a reactive site for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base such as triethylamine.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Methyl or hydroxymethyl derivatives.

Substitution: Amino or thiol-substituted derivatives.

科学的研究の応用

Chemistry: 5-(Chloromethyl)-3-cyclobutyl-1,2,4-thiadiazole is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology and Medicine: This compound has shown promise in medicinal chemistry as a potential pharmacophore for the development of new drugs. Its derivatives have been investigated for their antimicrobial, antifungal, and anticancer properties.

Industry: In the materials science field, this compound is explored for its potential use in the synthesis of novel polymers and advanced materials with unique properties.

作用機序

The mechanism of action of 5-(Chloromethyl)-3-cyclobutyl-1,2,4-thiadiazole and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their activity. The thiadiazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-(Chloromethyl)-3-cyclobutyl-1,2,4-thiadiazole, highlighting differences in substituents, physicochemical properties, and applications:

Key Observations:

Substituent Effects: The chloromethyl group in the target compound enhances its reactivity compared to the chloro-substituted analog (e.g., 5-Chloro-3-cyclobutyl-1,2,4-thiadiazole). This group facilitates nucleophilic substitution, making it useful in derivatization reactions .

Core Heteroatom Differences :

- Replacing the thiadiazole sulfur with oxygen (as in 1,2,4-oxadiazoles) reduces ring stability and alters electronic properties. Thiadiazoles are generally more resistant to hydrolysis and oxidation .

Applications: Thiadiazoles with aryl substituents (e.g., 5-(3-Cyanophenyl)-3-(4-cyanophenyl)-1,2,4-thiadiazole) exhibit high thermal stability and crystallinity, making them suitable for materials science . Chloromethyl derivatives are often intermediates in drug synthesis, enabling further functionalization (e.g., coupling with amines or thiols) .

生物活性

5-(Chloromethyl)-3-cyclobutyl-1,2,4-thiadiazole is a compound belonging to the thiadiazole family, which is recognized for its diverse biological activities. This article provides an in-depth overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a chloromethyl group attached to a cyclobutyl moiety within the thiadiazole ring. This unique structure contributes to its reactivity and potential biological applications. The presence of the chloromethyl group allows for nucleophilic substitution reactions, which can lead to interactions with various biological targets.

The biological activity of 5-(Chloromethyl)-3-cyclobutyl-1,2,4-thiadiazole is largely attributed to its ability to interact with nucleophilic sites in biomolecules. The chloromethyl group can act as an alkylating agent, forming covalent bonds with DNA, proteins, and enzymes. This interaction can inhibit enzyme activity, disrupt DNA replication, and induce apoptosis in cancer cells .

Anticancer Activity

Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves inducing apoptotic pathways and cell cycle arrest .

Table 1: Cytotoxic Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 5-(Chloromethyl)-3-cyclobutyl-1,2,4-thiadiazole | MCF-7 | TBD | Apoptosis induction |

| Compound A | HepG2 | 6.51 | Cell cycle arrest at G2/M phase |

| Compound B | NCI-H460 | 9.6 | Down-regulation of MMP2 and VEGFA |

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties against various pathogens. Studies suggest that these compounds can inhibit bacterial growth through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways .

Case Studies

- Antitumor Efficacy : A study evaluating several thiadiazole derivatives found that compounds similar to 5-(Chloromethyl)-3-cyclobutyl-1,2,4-thiadiazole exhibited potent growth inhibitory activity against tumor cells. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

- Neuroprotective Effects : Research has shown that certain thiadiazoles can protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect is attributed to their antioxidant properties and ability to modulate ion channels involved in neuronal excitability .

Q & A

Q. How can molecular docking guide the design of thiadiazole-based inhibitors for drug-resistant pathogens?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。